molecular formula C12H26OSe B14624925 2-(Methaneseleninyl)undecane CAS No. 58856-10-3

2-(Methaneseleninyl)undecane

Cat. No.: B14624925
CAS No.: 58856-10-3
M. Wt: 265.30 g/mol
InChI Key: LQOSUJKAJBCXNK-UHFFFAOYSA-N
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Description

2-(Methaneseleninyl)undecane is an organoselenium compound characterized by an undecane backbone substituted with a methaneseleninyl (-Se(O)CH₃) group at the second carbon. While direct studies on this compound are scarce in the provided evidence, its structure suggests applications in organic synthesis, catalysis, or pharmaceuticals, given selenium's role in redox biochemistry .

Properties

CAS No.

58856-10-3

Molecular Formula

C12H26OSe

Molecular Weight

265.30 g/mol

IUPAC Name

2-methylseleninylundecane

InChI

InChI=1S/C12H26OSe/c1-4-5-6-7-8-9-10-11-12(2)14(3)13/h12H,4-11H2,1-3H3

InChI Key

LQOSUJKAJBCXNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)[Se](=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methaneseleninyl)undecane typically involves the reaction of undecane with methaneseleninic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium compound. The process involves:

    Reactants: Undecane and methaneseleninic acid.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature (usually around 60-80°C), and a suitable solvent (e.g., dichloromethane).

    Procedure: The reactants are mixed in the solvent and heated to the desired temperature while maintaining the inert atmosphere. The reaction is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, incorporating advanced techniques such as continuous flow reactors and automated monitoring systems.

Chemical Reactions Analysis

Types of Reactions

2-(Methaneseleninyl)undecane can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The methaneseleninyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted undecane derivatives depending on the reagent used.

Scientific Research Applications

2-(Methaneseleninyl)undecane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of certain diseases where selenium compounds are beneficial.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Methaneseleninyl)undecane involves its interaction with biological molecules through the selenium atom. Selenium can form bonds with sulfur-containing amino acids in proteins, affecting their function. The compound may also influence redox reactions within cells, contributing to its antioxidant properties.

Comparison with Similar Compounds

2-Methylundecane

  • Molecular Formula : C₁₂H₂₆
  • Molecular Weight : 170.33 g/mol
  • Functional Group : Methyl (-CH₃) at C2.
  • Properties : A branched alkane with volatility similar to linear undecane. Used as a reference compound in chromatography and environmental monitoring .

5-Methylundecane

  • Molecular Formula : C₁₂H₂₆
  • Molecular Weight : 170.33 g/mol
  • Functional Group : Methyl (-CH₃) at C3.
  • Properties : Structural isomer of 2-methylundecane; similar physical properties but distinct retention times in GC/MS analyses .

1,7-Dioxaspiro[5.5]undecane Derivatives

  • Example : (2S,6R,8S)-8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane
  • Molecular Framework : Spirocyclic ether with oxygen atoms at C1 and C5.
  • Applications : EAD-active compounds used in ecological studies to mimic floral volatiles for pollinator attraction .
  • Key Difference : Oxygenated spiro structures enhance stability and specificity in biological interactions, unlike the selenium-based electrophilicity of 2-(Methaneseleninyl)undecane.

Functional Group Comparison

Compound Functional Group Reactivity Profile Biological/Industrial Relevance
This compound Methaneseleninyl (-Se(O)CH₃) High redox activity; potential catalyst or drug precursor Hypothesized roles in selenium biochemistry
2-Methylundecane Methyl (-CH₃) Inert; non-polar GC/MS standard, environmental tracer
1,7-Dioxaspiro[5.5]undecane Ether (spiro-O) Stable; chiral centers enable enantioselectivity Pollinator attractants in ecological studies

Volatility and Environmental Presence

  • Undecane Derivatives : Linear undecane and its methylated forms (e.g., 2-methylundecane) are prevalent in volatile organic compound (VOC) profiles of unloaded firearms, fish muscle, and indoor environments .
  • This compound : Expected to have lower volatility due to the polar seleninyl group, limiting its detection in standard VOC analyses.

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